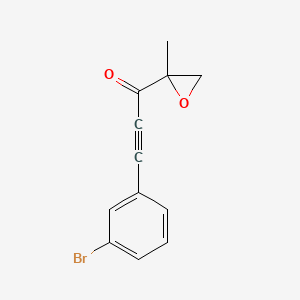
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one is an organic compound that features a bromophenyl group, an oxirane ring, and a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with propargyl bromide in the presence of a base to form the corresponding propargyl alcohol. This intermediate can then be subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.
Medicine: Investigation of its biological activity and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one would depend on its specific application. For example, in biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring, leading to the formation of reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1-propyn-1-one: Lacks the oxirane ring, which may result in different reactivity.
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)propane: Lacks the triple bond, which may affect its chemical properties.
Uniqueness
The presence of both the oxirane ring and the propynone moiety in 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one makes it unique compared to similar compounds
Properties
CAS No. |
89866-90-0 |
|---|---|
Molecular Formula |
C12H9BrO2 |
Molecular Weight |
265.10 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H9BrO2/c1-12(8-15-12)11(14)6-5-9-3-2-4-10(13)7-9/h2-4,7H,8H2,1H3 |
InChI Key |
BQIKNNLAWUQMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)C#CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















